2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure with a methanol group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine with a suitable carbonyl compound followed by cyclization can yield the desired pyrazolo[1,5-a]imidazole core . The methanol group can then be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolo[1,5-a]imidazole core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]imidazole core, such as aldehydes, carboxylic acids, and substituted methanol derivatives .
Wissenschaftliche Forschungsanwendungen
{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol include other pyrazolo[1,5-a]imidazole derivatives and related heterocycles such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol apart is its unique combination of the pyrazolo[1,5-a]imidazole core with a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h3,7,10H,1-2,4H2 |
InChI-Schlüssel |
PJQPNYVLWRQHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC(=N2)CO)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.